(Dimethyl-1,3-thiazol-5-YL)methanethiol
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Overview
Description
(Dimethyl-1,3-thiazol-5-YL)methanethiol is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethyl-1,3-thiazol-5-YL)methanethiol typically involves the reaction of thiourea with α-haloketones or α-haloesters under basic conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C.
Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as silica-supported tungstosilisic acid can be used to enhance the reaction rate and yield . The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (Dimethyl-1,3-thiazol-5-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Introduction of various functional groups at the C-5 position.
Scientific Research Applications
(Dimethyl-1,3-thiazol-5-YL)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of (Dimethyl-1,3-thiazol-5-YL)methanethiol involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules. It can inhibit enzymes, block receptors, or modulate signaling pathways, leading to its diverse biological activities . For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Comparison: (Dimethyl-1,3-thiazol-5-YL)methanethiol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Unlike sulfathiazole, which is primarily used as an antimicrobial, this compound has broader applications in medicinal chemistry and industry .
Properties
Molecular Formula |
C6H9NS2 |
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Molecular Weight |
159.3 g/mol |
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)methanethiol |
InChI |
InChI=1S/C6H9NS2/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3 |
InChI Key |
ZCAQTQGYBUGKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CS |
Origin of Product |
United States |
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